molecular formula C14H12F3N7O2 B4354966 N'-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B4354966
M. Wt: 367.29 g/mol
InChI Key: NWYDJVJWQLCEEV-UHFFFAOYSA-N
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Description

N'-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide is a synthetic organic compound. Its structure consists of a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at position 7, linked to a carboximidamide through an oxycarbonyl group and a 1-ethyl-1H-pyrazol-3-yl moiety. This unique structural assembly imparts notable chemical properties and potential for varied applications in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

[(Z)-[amino-[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 1-ethylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N7O2/c1-2-23-6-4-9(21-23)13(25)26-22-11(18)8-7-20-24-10(14(15,16)17)3-5-19-12(8)24/h3-7H,2H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYDJVJWQLCEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)ON=C(C2=C3N=CC=C(N3N=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CC(=N1)C(=O)O/N=C(/C2=C3N=CC=C(N3N=C2)C(F)(F)F)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step procedures that start with the construction of the pyrazolo[1,5-a]pyrimidine core. This is followed by introduction of the trifluoromethyl group, 1-ethyl-1H-pyrazol-3-yl moiety, and finally, the attachment of the carboximidamide group. Reactions are carried out under controlled temperatures, often in an inert atmosphere to prevent unwanted side reactions. Reagents such as trifluoromethyl iodide and appropriate pyrazole derivatives are commonly employed.

  • Industrial Production Methods: In an industrial setting, large-scale synthesis requires optimization of reaction conditions for maximum yield and purity. This involves batch or continuous flow synthesis with precise control of reaction parameters like temperature, pressure, and reaction time. Catalysts may be used to enhance reaction rates and selectivity, while purification processes like crystallization and chromatography ensure product quality.

Chemical Reactions Analysis

Scientific Research Applications

This compound finds diverse applications:

  • Chemistry: : Used as a building block in synthetic chemistry for creating novel molecules with potential catalytic, electronic, or material applications.

  • Biology: : Functions as a molecular probe in biological studies to investigate enzyme activities, protein interactions, and cellular pathways.

  • Medicine: : Explored as a candidate in drug discovery for its potential therapeutic properties in targeting diseases like cancer or infections.

  • Industry: : Utilized in the development of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism involves binding to specific molecular targets, thereby modulating their activity. The trifluoromethyl group and pyrazolo[1,5-a]pyrimidine core interact with active sites in enzymes or receptors, altering their function. The exact pathways can vary but often involve inhibition or activation of biological processes, leading to the desired therapeutic or functional effect.

Comparison with Similar Compounds

List of Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives with alternate substituents.

  • Trifluoromethylated pyrazoles and pyrimidines with varied functional groups.

There you have it—a deep dive into the world of N'-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide. Curious about any other compounds or need further details?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Reactant of Route 2
Reactant of Route 2
N'-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

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